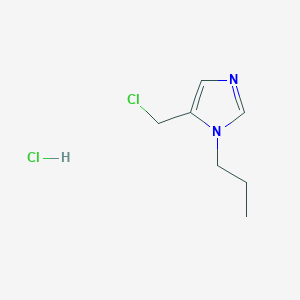

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(chloromethyl)-1-propylimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-2-3-10-6-9-5-7(10)4-8;/h5-6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVSCNRYKDBICC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Nexus of Synthesis: An In-depth Technical Guide to the Mechanistic Potential of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key drug intermediate, a foundational element in the synthesis of a diverse array of pharmacologically active compounds.[1] While not an end-product therapeutic itself, its structural motifs—a substituted imidazole ring—are hallmarks of numerous established drugs.[2][3] This guide delves into the latent therapeutic potential stemming from this molecule, exploring the probable mechanisms of action that its derivatives may exhibit. We will dissect the well-trodden paths of imidazole-based compounds in oncology, infectious diseases, and inflammatory conditions. Furthermore, this document provides robust, field-proven experimental protocols to empower researchers in elucidating the precise mechanisms of novel compounds synthesized from this versatile intermediate.

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[3][4] Its prevalence in nature—as seen in the amino acid histidine, purines, and histamine—underscores its fundamental role in biological processes.[3] The unique electronic characteristics of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, allow it to interact with a wide range of biological targets.[5] This versatility has rendered the imidazole scaffold a "privileged structure" in drug discovery, leading to the development of numerous therapeutic agents with diverse mechanisms of action.[6][7]

This compound serves as a critical starting material for harnessing the potential of this scaffold. The chloromethyl group provides a reactive handle for synthetic chemists to introduce a variety of functional groups, thereby generating libraries of novel compounds for biological screening. The propyl group at the N-1 position influences the lipophilicity and steric profile of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic properties.

Postulated Mechanisms of Action for Derivatives of this compound

Based on the extensive literature on imidazole-containing pharmaceuticals, we can hypothesize several potential mechanisms of action for compounds derived from this compound.

Anticancer Activity

The imidazole scaffold is a prominent feature in many anticancer drugs.[4][6] Potential mechanisms include:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][7] By competing with ATP for the kinase's binding site, these inhibitors can block downstream signaling cascades involved in cell proliferation, survival, and metastasis.

-

DNA Intercalation and Topoisomerase Inhibition: Certain imidazole derivatives can intercalate into the DNA double helix or inhibit topoisomerase enzymes, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis in cancer cells.[4][6]

-

Microtubule Disruption: Some imidazole-containing molecules have been shown to interfere with the dynamics of microtubule polymerization and depolymerization, arresting the cell cycle at mitosis and triggering cell death.[7]

Below is a conceptual signaling pathway illustrating the potential role of a derivative as a kinase inhibitor.

Caption: Potential mechanism of an imidazole derivative as a kinase inhibitor.

Antimicrobial Activity

Imidazole-based compounds, such as metronidazole, are widely used as antimicrobial agents.[3] The proposed mechanisms for novel derivatives could involve:

-

Inhibition of Nucleic Acid Synthesis: Similar to their anticancer effects, these compounds might interfere with microbial DNA and RNA synthesis.

-

Disruption of Cell Wall or Membrane Integrity: The imidazole moiety could play a role in disrupting the structural integrity of microbial cell walls or membranes.

-

Enzyme Inhibition: Derivatives could target specific microbial enzymes that are essential for survival.

Anti-inflammatory Activity

Certain imidazole derivatives have demonstrated anti-inflammatory properties.[8] This could be attributed to:

-

Inhibition of Pro-inflammatory Enzymes: Targets could include cyclooxygenase (COX) enzymes or lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes.

-

Modulation of Cytokine Production: The compounds might regulate the production of pro-inflammatory or anti-inflammatory cytokines.

Experimental Protocols for Mechanistic Elucidation

To move from postulation to confirmation, a systematic experimental approach is essential. The following protocols provide a framework for investigating the mechanism of action of a novel derivative of this compound.

Initial Target Class Identification: In Vitro Cytotoxicity and Antimicrobial Assays

This initial step aims to broadly categorize the biological activity of the synthesized compound.

Table 1: Initial Screening Assays

| Assay Type | Objective | Cell Lines / Organisms | Key Endpoint |

| MTT/XTT Assay | Determine cytotoxic effects against cancer cells. | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control (e.g., HEK293). | IC50 (half-maximal inhibitory concentration). |

| Broth Microdilution | Assess antimicrobial activity. | Panel of bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). | MIC (minimum inhibitory concentration). |

| Nitric Oxide Assay | Evaluate anti-inflammatory potential in vitro. | LPS-stimulated RAW 264.7 macrophages. | Inhibition of nitric oxide production. |

Experimental Workflow for Initial Screening:

Caption: Workflow for the initial biological screening of synthesized derivatives.

Detailed Protocol: Kinase Inhibition Profiling

Should initial screening suggest anticancer activity, investigating kinase inhibition is a logical next step.

Objective: To determine if the compound inhibits the activity of a panel of protein kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to determine the IC50.

-

Kinase Panel Selection: Choose a commercially available kinase panel that covers a diverse range of kinase families.

-

Assay Performance: Utilize a reputable in vitro kinase assay platform (e.g., radiometric, fluorescence-based, or luminescence-based). These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

-

Data Analysis:

-

Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each kinase.

-

Self-Validation:

-

Include a known kinase inhibitor as a positive control for each kinase in the panel.

-

Run a no-enzyme control to determine the background signal.

-

Ensure the Z'-factor for the assay is greater than 0.5, indicating a robust and reliable assay.

Detailed Protocol: DNA Intercalation Assay

This protocol assesses the compound's ability to bind to DNA.

Objective: To determine if the compound intercalates into the DNA double helix.

Methodology:

-

Ethidium Bromide (EtBr) Displacement Assay:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and EtBr. EtBr fluoresces strongly when intercalated into DNA.

-

Add increasing concentrations of the test compound to the DNA-EtBr solution.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. A decrease in fluorescence indicates that the test compound is displacing EtBr from the DNA, suggesting intercalation.

-

-

Viscosity Measurement:

-

Prepare solutions of DNA with increasing concentrations of the test compound.

-

Measure the viscosity of each solution using a viscometer. An increase in viscosity is indicative of DNA lengthening caused by the insertion of the compound between base pairs.

-

Self-Validation:

-

Use a known DNA intercalator (e.g., doxorubicin) as a positive control.

-

Use a non-intercalating compound as a negative control.

Conclusion

This compound represents a gateway to a vast chemical space of potentially bioactive molecules. While its own mechanism of action is that of a chemical reactant, the imidazole core it provides is a well-established pharmacophore with a rich history in drug discovery. By understanding the common mechanisms of action of imidazole-based drugs and employing rigorous, self-validating experimental protocols, researchers can effectively unlock the therapeutic potential of novel compounds synthesized from this versatile intermediate. The journey from a simple chemical building block to a life-saving therapeutic is complex, but it begins with a solid understanding of the fundamental chemistry and biology at play.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Sayed, N. N. E., & Ali, M. R. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(15), 5789. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). International Journal of Pharmaceutical Sciences and Research, 15(2), 545-555. [Link]

-

Ali, I., Wani, W. A., & Saleem, K. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(3), 563. [Link]

-

Wang, Y., Li, Y., & Zhang, J. (2022). Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. Current Topics in Medicinal Chemistry, 22(1), 1-2. [Link]

-

Al-Abdullah, E. S., Al-Harbi, S. A., & El-Shorbagi, A.-N. A. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(14), 9785-9833. [Link]

-

A review: Imidazole synthesis and its biological activities. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 12-20. [Link]

-

Liu, B., Wu, J., Zhu, T., Tian, X., Chen, N., Li, W., & Li, T. (2025). Research Progress in Chemical Synthesis and Biosynthesis of Bioactive Imidazole Alkaloids. Mini-Reviews in Organic Chemistry, 22(4), 427-446. [Link]

-

Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research, 58(1), 1-7. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Physicochemical Profile of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride: An Essential Intermediate for Advanced Synthesis

Abstract: 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride is a key heterocyclic building block whose utility in pharmaceutical and materials science is predicated on a thorough understanding of its physicochemical properties. This technical guide provides a detailed examination of this compound, presenting its core chemical identity, experimentally-derived data, and robust, field-proven protocols for its comprehensive characterization. Designed for researchers, chemists, and drug development professionals, this document explains the causality behind analytical method selection and contextualizes the importance of each property in ensuring the successful application, stability, and scalability of synthetic routes involving this versatile intermediate.

Introduction: The Strategic Importance of Substituted Imidazoles

Imidazole derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and utility as synthetic intermediates.[1] The subject of this guide, this compound, is a bifunctional reagent of significant interest. The imidazole core provides a specific stereoelectronic profile, while the reactive chloromethyl group at the C5 position serves as a potent electrophilic handle for nucleophilic substitution reactions.[2] This dual-functionality allows for the facile introduction of the 1-propyl-imidazole moiety into larger, more complex molecular architectures, making it a valuable precursor in the synthesis of novel active pharmaceutical ingredients (APIs) and functional materials.[3][4]

A precise and comprehensive characterization of its physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its effective use. Properties such as solubility, pKa, stability, and purity directly influence reaction kinetics, purification strategies, formulation development, and storage conditions. This guide establishes a foundational dataset and a methodological framework for the rigorous evaluation of this compound.

Chemical Identity and Core Properties

The initial step in characterizing any chemical entity is to establish its unambiguous identity and fundamental properties. These data serve as the benchmark for all subsequent analyses.

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica[5] |

| Synonyms | 5-(chloromethyl)-1-propyl-1H-Imidazole monohydrochloride | ChemicalBook[6] |

| CAS Number | 497223-15-1 | CymitQuimica[5] |

| Molecular Formula | C₇H₁₁ClN₂ · HCl (C₇H₁₂Cl₂N₂) | Derived |

| Molecular Weight | 195.09 g/mol | CymitQuimica[5] |

| Appearance | Off-white to light yellow solid | ChemicalBook[6] |

| Melting Point | 167-169 °C | ChemicalBook[6] |

Note: The melting point was determined on material recrystallized from ethyl acetate.[6]

Solubility Profile: A Key Determinant of Application

Solubility dictates the choice of reaction solvents, purification methods (crystallization), and, in a pharmaceutical context, is a critical factor for bioavailability and formulation. The hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base. A comprehensive solubility assessment is therefore essential.

Table 2: Predicted and Experimental Solubility

| Solvent | Type | Predicted Solubility | Experimental Value |

|---|---|---|---|

| Water | Aqueous Buffer (pH 2.0) | High | Protocol Below |

| PBS (pH 7.4) | Aqueous Buffer | High | Protocol Below |

| Methanol | Polar Protic | Soluble | Protocol Below |

| Ethanol | Polar Protic | Soluble | Protocol Below |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Protocol Below |

| Dichloromethane | Non-polar | Insoluble | Protocol Below |

| Ethyl Acetate | Non-polar | Sparingly Soluble | Protocol Below |

Protocol 1: Equilibrium Solubility Determination by HPLC-UV

This protocol determines the thermodynamic equilibrium solubility, providing a definitive value for saturation concentration. The use of HPLC-UV offers high sensitivity and specificity.

Rationale: The shake-flask method is the gold standard for solubility measurement. HPLC-UV is chosen for quantification due to the chromophoric nature of the imidazole ring, which should provide a strong UV absorbance signal around 210-230 nm.[7]

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound (approx. 20 mg) to 2 mL of each test solvent in separate glass vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (25 °C) for 24 hours using a shaker or rotator. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the excess solid.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant and dilute it gravimetrically with the appropriate mobile phase to fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 6). Calculate the original concentration based on the dilution factor.

-

Validation: Visually inspect the solid pellet after equilibration to check for any changes in physical form (e.g., oiling out, hydrate formation), which could indicate solvent-induced phase transitions.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The imidazole ring contains two nitrogen atoms, one of which is basic (the pyrrole-type N-H in the protonated form) and one that is weakly basic (the pyridine-type N). The pKa governs the ionization state of the molecule at different pH values, which profoundly impacts its solubility, lipophilicity, and interaction with biological targets.

dot

Caption: pH-dependent equilibrium of the imidazole moiety.

Protocol 2: pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for determining the pKa of ionizable compounds.

Rationale: The method directly measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base). The pKa corresponds to the pH at which the compound is 50% ionized.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve approximately 50 mg of the compound in 50 mL of degassed, deionized water.

-

Titration Setup: Use a calibrated pH meter with a combination glass electrode and an automated burette for precise titrant delivery. Maintain a constant temperature (25 °C) and stir the solution gently.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the titration curve (the equivalence point). Alternatively, the pKa can be calculated from the pH value when half of the titrant required to reach the equivalence point has been added.

Stability Assessment: Ensuring Integrity

The presence of a chloromethyl group introduces a potential liability for hydrolysis or nucleophilic displacement.[2][8] Understanding the compound's stability under various stress conditions is crucial for defining appropriate storage, handling, and reaction conditions.

Table 3: Forced Degradation Study Design

| Condition | Rationale | Method |

|---|---|---|

| Acidic Hydrolysis | Assess stability in low pH environments | 0.1 M HCl at 60 °C for 24h |

| Basic Hydrolysis | Assess stability in high pH environments | 0.1 M NaOH at 60 °C for 24h |

| Oxidative Stress | Evaluate susceptibility to oxidation | 3% H₂O₂ at RT for 24h |

| Thermal Stress | Determine solid-state thermal stability | Solid sample at 80 °C for 72h |

| Photostability | Assess degradation upon light exposure | ICH Q1B guidelines (UV/Vis light) |

Protocol 3: Stability Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Rationale: This HPLC method must have sufficient resolution to separate the parent peak from any potential degradants formed during stress testing. A diode array detector (DAD) is used to assess peak purity.

Methodology:

-

Stress Sample Preparation: Subject the compound to the conditions outlined in Table 3. At specified time points, neutralize the samples (if applicable) and dilute them to a known concentration with the mobile phase.

-

Chromatographic Analysis: Analyze the stressed samples alongside an unstressed control sample using the HPLC method detailed in Section 6.

-

Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in both stressed and unstressed samples. A spectrally pure peak indicates the method is specific for the parent compound.

-

Mass Balance: Calculate the mass balance by summing the amount of the remaining parent compound and all detected degradation products. A mass balance close to 100% indicates that all major degradants are being detected.

Chromatographic Profile and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds.[9] A robust HPLC method is essential for quality control, reaction monitoring, and as the quantitative engine for other protocols described herein.

dot

Caption: General workflow for HPLC-based purity analysis.

Protocol 4: Reverse-Phase HPLC Method for Purity Determination

Rationale: A C18 (ODS) column is a versatile and robust choice for separating small polar molecules like imidazole derivatives. An acidic mobile phase with an ion-pairing reagent or buffer is often necessary to ensure good peak shape for basic compounds. Acetonitrile is a common organic modifier.

Methodology:

-

Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.[7]

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare samples at approximately 0.5 mg/mL in the initial mobile phase composition (95:5 Water:Acetonitrile).

Conclusion: A Foundation for Rational Development

This guide establishes a comprehensive physicochemical profile for this compound. The provided data on its identity, melting point, and appearance, combined with the detailed, scientifically-grounded protocols for determining solubility, pKa, stability, and purity, offer a complete framework for its characterization. By understanding these core properties, researchers can optimize synthetic procedures, ensure material quality and consistency, and accelerate the development of novel molecules that incorporate this valuable imidazole scaffold. The methodologies described herein are designed to be robust, reproducible, and directly applicable in a modern research and development laboratory.

References

- 1. Tetra-substituted imidazoles as a new class of inhibitors of the p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(chloromethyl)-4,5-dihydro-1H-imidazole | 50342-08-0 | Benchchem [benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [cymitquimica.com]

- 6. 497223-15-1 CAS MSDS (5-CHLOROMETHYL-1-PROPYL-1H-IMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]

- 8. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Pivotal Role of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloromethyl-1-propyl-1H-imidazole hydrochloride has emerged as a critical drug intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its unique structural features, comprising a reactive chloromethyl group and a substituted imidazole core, make it a versatile building block for the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reaction mechanisms, and applications in drug development, with a particular focus on its role in the synthesis of angiotensin II receptor blockers. Furthermore, this document outlines key analytical techniques for its characterization and quality control, alongside essential safety and handling protocols.

Introduction: The Strategic Importance of Imidazole Intermediates

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds.[2] Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antihypertensive, and anticancer properties. The strategic functionalization of the imidazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. This compound is a prime example of a strategically designed intermediate, poised for facile chemical modification in the synthesis of high-value pharmaceuticals.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is typically achieved through a multi-step process that prioritizes efficiency and yield. While a definitive, publicly available, step-by-step protocol for this specific molecule is not widespread, its synthesis can be logically deduced from established methodologies for analogous compounds, such as 1-benzyl-5-(chloromethyl)-1H-imidazole.[3] The most probable synthetic strategies involve either the chlorination of a hydroxymethyl precursor or the direct chloromethylation of a 1-propyl-1H-imidazole starting material.

A plausible and commonly employed route involves a two-step approach:

-

Synthesis of 1-propyl-5-(hydroxymethyl)-1H-imidazole: This precursor can be synthesized from 1-propyl-1H-imidazole through a hydroxymethylation reaction, often employing formaldehyde or a suitable equivalent.

-

Chlorination of 1-propyl-5-(hydroxymethyl)-1H-imidazole: The hydroxyl group is then converted to a chloride, most commonly using thionyl chloride (SOCl₂), a reagent known for its efficiency in this type of transformation.[3] The reaction with thionyl chloride proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.[4]

An alternative approach could involve the direct chloromethylation of 1-propyl-1H-imidazole, although this method may present challenges in controlling regioselectivity.

Experimental Protocol: A Representative Synthesis

The following is a representative, generalized protocol based on the synthesis of similar compounds.[3]

Step 1: Synthesis of 1-propyl-5-(hydroxymethyl)-1H-imidazole

-

Materials: 1-propyl-1H-imidazole, formaldehyde solution, suitable solvent (e.g., water or a protic solvent).

-

Procedure:

-

Dissolve 1-propyl-1H-imidazole in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.

-

Slowly add the formaldehyde solution to the reaction mixture, maintaining a controlled temperature.

-

Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, work up the reaction mixture to isolate the crude 1-propyl-5-(hydroxymethyl)-1H-imidazole. This may involve solvent extraction and evaporation.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound

-

Materials: 1-propyl-5-(hydroxymethyl)-1H-imidazole, thionyl chloride (SOCl₂), anhydrous aprotic solvent (e.g., dichloromethane or toluene), ethereal HCl.

-

Procedure:

-

Dissolve the purified 1-propyl-5-(hydroxymethyl)-1H-imidazole in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add thionyl chloride dropwise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the reaction is complete (monitored by TLC or HPLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-Chloromethyl-1-propyl-1H-imidazole.

-

Dissolve the crude product in a suitable solvent and precipitate the hydrochloride salt by the addition of ethereal HCl.

-

Collect the precipitate by filtration, wash with a non-polar solvent, and dry under vacuum.

-

Reaction Mechanisms and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its chloromethyl group. This group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles.[5] This allows for the facile introduction of various functionalities onto the imidazole core, a key step in the synthesis of many APIs.

Key Role in the Synthesis of Angiotensin II Receptor Blockers (ARBs)

A significant application of propyl-imidazole intermediates is in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[6][7] One prominent example is Olmesartan , an ARB whose structure features a 2-propyl-imidazole core.[8][9] While many patented syntheses of Olmesartan start from 2-propyl-imidazole-4,5-dicarboxylic acid, the use of this compound as a starting material for the synthesis of the imidazole fragment of Olmesartan or other sartans is a logical synthetic strategy. The chloromethyl group can be elaborated into the required carboxylic acid or hydroxymethyl functionalities present in various sartans like Losartan.[10][11][12]

The general synthetic approach would involve the nucleophilic displacement of the chloride by a suitable nucleophile, followed by further functional group transformations.

Visualization of the Synthetic Pathway

Caption: Synthetic pathway and application of the intermediate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. A combination of analytical techniques is employed for its comprehensive characterization.

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the main compound, with any impurities appearing as separate, smaller peaks. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of identity. | Characteristic chemical shifts and coupling patterns for the propyl and imidazole protons and carbons. The chloromethyl group will have a distinct signal. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C-H, C=N, and C-N bonds of the imidazole ring, as well as C-Cl stretching vibrations. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the mass of the free base, and fragmentation patterns consistent with the structure. |

Safety, Handling, and Storage

As with all chloromethyl-substituted compounds, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: In case of dust formation, a particulate respirator is recommended.[8]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[8]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If inhaled: Move the person into fresh air.[8]

-

If swallowed: Rinse mouth with water and consult a physician.[8]

Storage:

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value intermediate with significant potential in the pharmaceutical industry. Its versatile reactivity, particularly in the synthesis of angiotensin II receptor blockers, underscores its importance in the development of modern therapeutics. A thorough understanding of its synthesis, reaction mechanisms, and analytical characterization is essential for its effective and safe utilization in drug discovery and manufacturing.

References

- Vertex AI Search. (n.d.). This compound | Drug Intermediate.

- Capot Chemical. (2023, November 2). MSDS of 2-(Chloromethyl)-4,5-dihydro-1h-imidazole hydrochloride.

- Google Patents. (n.d.). CN111170946A - Synthesis method of olmesartan intermediate.

- Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

PubMed. (2011, December 16). Discovery of novel, potent and low-toxicity angiotensin II receptor type 1 (AT1) blockers: Design, synthesis and biological evaluation of 6-substituted aminocarbonyl benzimidazoles with a chiral center. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a novel angiotensin II receptor antagonist olmesartan medoxomil. Retrieved from [Link]

-

PubMed. (2011, December 16). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and angiotensin II receptor antagonist activity of C-linked pyrazole derivatives. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

MCE. (n.d.). This compound | 药物中间体. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. Retrieved from [Link]

- Google Patents. (n.d.). EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals.

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from [Link]

-

One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.). Retrieved from [Link]

-

FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE? Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

- Google Patents. (n.d.). EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes.

-

PubMed. (2010, September). An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies. Retrieved from [Link]

-

Googleapis.com. (2006, October 10). (12) United States Patent (10) Patent No.: US 8,232,265 B2. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4(5)-(hydroxymethyl)imidazole derivatives. Reaction... Retrieved from [Link]

- Google Patents. (n.d.). CN101395167A - A novel chlorination reagent and a novel process for chlorination of sugars using thionyl chloride.

- Google Patents. (n.d.). EP0269599A2 - Substituted 1H-imidazoles.

- Google Patents. (n.d.). US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

-

PubChem. (n.d.). 5-(Chloromethyl)-1-methyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of hydroxymethylanthraquinones with thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

- Google Patents. (n.d.). US4154738A - Imidazole derivatives and intermediates in their preparation.

-

MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. Retrieved from [Link]

-

NIH. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of cellulose using thionyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Chlorination of Cellulose with Thionyl Chloride in a Pyridine Medium. Retrieved from [Link]

Sources

- 1. CN111170946A - Synthesis method of olmesartan intermediate - Google Patents [patents.google.com]

- 2. 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-(Chloromethyl)-1-methyl-1H-imidazole | C5H7ClN2 | CID 14239695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 8. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]

- 9. benchchem.com [benchchem.com]

- 10. EP1741711A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1H-imidazole-5-carbaldehydes - Google Patents [patents.google.com]

- 11. An efficient synthesis of a rationally designed 1,5 disubstituted imidazole AT(1) angiotensin II receptor antagonist: reorientation of imidazole pharmacophore groups in losartan reserves high receptor affinity and confirms docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preparation method of olmesartan medoxomil intermediate and synthesis method of olmesartan medoxomil - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic route to 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a detailed examination of the underlying chemical principles, safety considerations, and reaction mechanisms. By grounding the procedure in established chemical theory and providing practical insights, this guide aims to empower researchers to confidently and safely execute this synthesis.

Introduction and Strategic Overview

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The specific derivative, this compound, serves as a valuable building block, enabling the introduction of the 1-propyl-imidazole-5-methyl moiety into larger molecules. The chloromethyl group provides a reactive handle for nucleophilic substitution, making it an ideal precursor for constructing diverse molecular architectures.

The synthetic strategy detailed herein is a logical, three-stage process designed for efficiency and control. It begins with a commercially available starting material and proceeds through N-alkylation, functional group reduction, and a final chlorination step. Each stage has been selected based on well-established, high-yielding transformations in heterocyclic chemistry.

Overall Synthesis Workflow

The synthesis is structured as a linear three-step sequence:

-

N-Alkylation: Introduction of the propyl group onto the imidazole ring.

-

Ester Reduction: Conversion of the carboxylate group to a primary alcohol.

-

Hydroxyl-to-Chloride Conversion: Chlorination of the alcohol to yield the final hydrochloride salt.

The following diagram illustrates the high-level workflow.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: The following protocols involve hazardous materials and reactions. All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 1-propyl-1H-imidazole-5-carboxylate

This step involves the N-alkylation of Ethyl 4-imidazolecarboxylate. The regioselectivity of imidazole alkylation can be complex, often yielding a mixture of isomers.[1][2] Using a strong base like sodium hydride ensures the formation of the imidazolate anion, which can then be alkylated. While both ring nitrogens can act as nucleophiles, steric hindrance and electronic factors often favor the desired 1,5-disubstituted product.

-

Materials:

-

Ethyl 4-imidazolecarboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromopropane (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq).

-

Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

-

Add anhydrous THF to the flask to create a slurry. Cool the slurry to 0 °C in an ice bath.

-

Dissolve Ethyl 4-imidazolecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

-

Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate Ethyl 1-propyl-1H-imidazole-5-carboxylate.

-

Step 2: Synthesis of (1-propyl-1H-imidazol-5-yl)methanol

This stage employs the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄) to reduce the ester functional group to a primary alcohol.[3][4] The reaction proceeds via a nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde.[5]

-

Materials:

-

Ethyl 1-propyl-1H-imidazole-5-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (water, then 15% NaOH, then water)

-

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a slurry of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the slurry to 0 °C using an ice bath.

-

Dissolve Ethyl 1-propyl-1H-imidazole-5-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the mixture back to 0 °C. CAUTION: The following quench is highly exothermic and generates hydrogen gas.

-

Slowly and carefully add solid sodium sulfate decahydrate portion-wise until the evolution of gas ceases and a granular precipitate forms. Stir vigorously for at least 1 hour.

-

Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with additional THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield (1-propyl-1H-imidazol-5-yl)methanol as a crude solid or oil, which is often of sufficient purity for the next step.

-

Step 3: Synthesis of this compound

The final step converts the primary alcohol into the target chloromethyl derivative using thionyl chloride (SOCl₂). This reagent is highly effective as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[6] The HCl generated in situ also protonates the imidazole ring to form the final hydrochloride salt.

-

Materials:

-

(1-propyl-1H-imidazol-5-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (at least 3.0 eq, often used as solvent)

-

Anhydrous diethyl ether or toluene

-

-

Procedure:

-

Place (1-propyl-1H-imidazol-5-yl)methanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

-

Cool the flask in an ice bath to 0 °C.

-

CAUTION: This reaction is vigorous and highly exothermic. Slowly add thionyl chloride (3.0 eq or more) dropwise to the alcohol.

-

Once the initial exothermic reaction subsides, remove the ice bath and gently heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure (using a trap to protect the vacuum pump).

-

The resulting residue is the crude hydrochloride salt. To purify, dissolve it in a minimal amount of hot ethanol and precipitate the product by adding anhydrous diethyl ether.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Mechanistic Insights and Rationale

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of Ester Reduction with LiAlH₄

The reduction of the ester to the primary alcohol is a two-stage process.

Caption: Simplified mechanism of LiAlH₄ reduction of an ester.

-

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[7]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide group (-OEt) as a leaving group. This generates an aldehyde intermediate.[3]

-

Second Hydride Attack: Aldehydes are more reactive towards hydride reagents than esters. Therefore, a second equivalent of hydride rapidly attacks the aldehyde, forming an alkoxide intermediate.

-

Protonation: An acidic workup protonates the alkoxide to yield the final primary alcohol.

Mechanism of Chlorination with Thionyl Chloride

The conversion of an alcohol to an alkyl chloride with SOCl₂ can proceed via different mechanisms, primarily Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the conditions.[8][9] For a primary alcohol like the one in this synthesis, an Sₙ2 pathway is highly probable.

-

Formation of Chlorosulfite Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion. A proton is then lost to form an alkyl chlorosulfite intermediate.[6]

-

Sₙ2 Displacement: The chloride ion generated in the first step (or from another molecule of SOCl₂) then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside. This results in the displacement of the chlorosulfite group, which readily decomposes into SO₂ and another chloride ion.[8][10]

Caption: The Sₙ2 mechanism for the chlorination of a primary alcohol.

Data Summary and Quality Control

Effective synthesis relies on careful monitoring and characterization. The following table summarizes key parameters for this synthetic route.

| Step | Reaction Type | Key Reagents | Solvent | Typical Temp. | Typical Time | Expected Yield | QC Method |

| 1 | N-Alkylation | NaH, 1-Bromopropane | THF | 0 °C to RT | 16 h | 60-75% | TLC, NMR |

| 2 | Ester Reduction | LiAlH₄ | THF | 0 °C to RT | 4-6 h | 80-95% | TLC, NMR |

| 3 | Chlorination | SOCl₂ | SOCl₂ (neat) | Reflux | 2-3 h | 75-90% | NMR, M.P. |

Yields are estimates based on analogous reactions and may vary.

Safety and Hazard Management

This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Lithium Aluminum Hydride (LiAlH₄):

-

Hazards: Highly flammable solid, reacts violently with water and protic solvents to produce flammable hydrogen gas.[11][12] Corrosive and can cause severe burns upon contact with skin or mucous membranes.[13][14]

-

Handling: Must be handled under an inert atmosphere (nitrogen or argon).[11] Use spark-proof tools. Keep away from all sources of water and ignition. A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[13]

-

PPE: Fire-retardant lab coat, chemical safety goggles, face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber) are mandatory.[15]

-

-

Thionyl Chloride (SOCl₂):

-

Hazards: Toxic if inhaled and harmful if swallowed.[16] Causes severe skin burns and eye damage.[17] Reacts violently with water, releasing toxic gases (HCl and SO₂).[18][19]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[20] Containers should be opened and handled with care to avoid inhalation of vapors.

-

PPE: Chemical safety goggles, face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a lab coat are required.[18][20]

-

References

-

ReactionWeb.io. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Retrieved from [Link]

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]

-

JoVE. (2025, May 22). Esters to Alcohols: Hydride Reductions. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Read Chemistry. (2023, June 21). Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]

-

Drexel University. (2013, July 22). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Retrieved from [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]

-

Carl ROTH. (2024, September 19). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

-

New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: THIONYL CHLORIDE. Retrieved from [Link]

-

New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: LITHIUM ALUMINUM HYDRIDE. Retrieved from [Link]

-

Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

-

University of Otago. N-Alkylation of imidazoles. Retrieved from [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Accounts of chemical research, 45(11), 1937–1949.

-

MDPI. (2022, August 30). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link]

-

PubChem. Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Retrieved from [Link]

-

Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

-

PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

ResearchGate. A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Retrieved from [Link]

-

ResearchGate. A practical synthesis of 1-[3-(trimethoxysilyl)propyl]-1H-imidazole. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

-

Oriental Journal of Chemistry. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

Stanford Chemicals. What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?. Retrieved from [Link]

-

Minds@UW. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Retrieved from [Link]

-

ResearchGate. Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Retrieved from [Link]

-

PubMed. (2021, May 25). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Retrieved from [Link]

Sources

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. reddit.com [reddit.com]

- 3. orgosolver.com [orgosolver.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 6. readchemistry.com [readchemistry.com]

- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reactionweb.io [reactionweb.io]

- 11. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 12. nj.gov [nj.gov]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. fishersci.fr [fishersci.fr]

- 15. westliberty.edu [westliberty.edu]

- 16. westliberty.edu [westliberty.edu]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. nj.gov [nj.gov]

- 19. lanxess.com [lanxess.com]

- 20. drexel.edu [drexel.edu]

The Strategic Role of 5-Chloromethyl-1-propyl-1H-imidazole Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 5-Chloromethyl-1-propyl-1H-imidazole hydrochloride, a versatile heterocyclic building block in medicinal chemistry. We will dissect its molecular architecture, elucidating how the interplay of the imidazole core, the N-propyl substituent, and the reactive chloromethyl group dictates its utility in the synthesis of complex bioactive molecules. This guide will detail established synthetic routes, analyze its reactivity profile as a potent alkylating agent, and provide detailed experimental protocols for its characterization and application in synthetic workflows. By contextualizing its function within the broader landscape of drug discovery, this document serves as a critical resource for scientists seeking to leverage this intermediate for the development of novel therapeutics.

Introduction: The Imidazole Scaffold as a Privileged Structure in Drug Design

The imidazole ring is a cornerstone of medicinal chemistry, frequently appearing in a vast array of natural products and synthetic drugs.[1][2] Its prevalence stems from a unique combination of physicochemical properties. The two nitrogen atoms within the five-membered aromatic ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like enzymes and receptors.[1] This amphiprotic nature, coupled with the inherent aromaticity and stability of the imidazole core, makes it a "privileged scaffold" in drug design.

This compound emerges as a particularly valuable derivative. The key to its utility lies in the C-5 position's chloromethyl group (-CH₂Cl), which acts as a potent and selective electrophile. This reactive handle allows for the strategic introduction of the imidazole moiety onto a wide range of nucleophilic scaffolds, a common tactic in the construction of diverse chemical libraries for high-throughput screening. The N-1 propyl group, in turn, modulates the molecule's lipophilicity and steric profile, which can significantly influence its pharmacokinetic properties and binding affinity to target proteins. This guide will provide the foundational knowledge and practical insights necessary to effectively utilize this important synthetic intermediate.

Synthesis and Characterization

The synthesis of this compound can be approached through two primary, industrially viable routes, adapted from methodologies established for analogous substituted imidazoles.

Synthetic Pathways

Route A: Direct Chloromethylation of 1-Propyl-1H-imidazole

This method involves the direct introduction of the chloromethyl group onto the pre-formed 1-propyl-1H-imidazole ring. This is typically achieved through a reaction with formaldehyde and an excess of hydrogen chloride. This approach is atom-economical and can be performed on a large scale.

Route B: Chlorination of 1-Propyl-5-(hydroxymethyl)-1H-imidazole

An alternative and often high-yielding strategy involves the initial synthesis of the corresponding hydroxymethyl intermediate, followed by chlorination. This two-step process allows for greater control and purification of the intermediates. The chlorination is commonly accomplished using reagents like thionyl chloride (SOCl₂).

Proposed Synthetic Protocol (Route B)

This protocol is adapted from established procedures for similar imidazole derivatives and serves as a robust starting point for laboratory-scale synthesis.

Step 1: Synthesis of 1-Propyl-5-(hydroxymethyl)-1H-imidazole

-

To a solution of 1-propyl-1H-imidazole in a suitable solvent (e.g., water or a polar aprotic solvent), add an equimolar amount of formaldehyde (as a 37% aqueous solution).

-

The reaction mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-propyl-5-(hydroxymethyl)-1H-imidazole.

Step 2: Synthesis of this compound

-

Dissolve the 1-propyl-5-(hydroxymethyl)-1H-imidazole intermediate in an anhydrous solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution in an ice bath and add thionyl chloride (SOCl₂) dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization

The structural confirmation of this compound relies on a suite of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the propyl chain protons, the imidazole ring protons, and a characteristic singlet for the chloromethyl (-CH₂Cl) protons. |

| ¹³C NMR | Resonances for the carbon atoms of the propyl group, the imidazole ring, and the chloromethyl carbon. |

| FT-IR | Characteristic absorption bands for C-H, C=N, and C-N stretching vibrations of the imidazole ring, as well as C-Cl stretching. |

| Mass Spec. | The molecular ion peak corresponding to the free base and characteristic fragmentation patterns. |

Role in Medicinal Chemistry: A Versatile Alkylating Agent

The primary role of this compound in medicinal chemistry is that of a specialized alkylating agent . The chloromethyl group is a potent electrophile, making the molecule highly reactive towards a wide array of nucleophiles. This reactivity is the cornerstone of its utility as a building block.

Mechanism of Action in Synthesis

The chlorine atom in the chloromethyl group is a good leaving group. In the presence of a nucleophile (Nu:), the molecule readily undergoes a nucleophilic substitution reaction (typically SN2), forming a new carbon-nucleophile bond and liberating a chloride ion. This reaction effectively "installs" the 1-propyl-1H-imidazol-5-ylmethyl moiety onto the nucleophilic substrate.

Application in the Synthesis of Bioactive Molecules

While specific, named drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, its application can be illustrated through a representative synthetic scheme. This compound is an ideal intermediate for the synthesis of molecules targeting a variety of receptors and enzymes where the imidazole moiety is crucial for activity.

Representative Reaction Scheme: Synthesis of a Hypothetical Bioactive Amine

This workflow demonstrates the alkylation of a generic primary amine, a common transformation in drug synthesis to introduce the imidazole scaffold.

Caption: General workflow for the alkylation of a primary amine using this compound.

Experimental Protocol for a Representative Alkylation Reaction

-

To a solution of the primary amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a non-nucleophilic base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃)) (1.1 - 1.5 eq).

-

Add this compound (1.0 eq) to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired N-alkylated product.

Conclusion

This compound is a strategically important intermediate for drug discovery and development. Its well-defined reactivity as an alkylating agent, combined with the favorable biological properties of the imidazole scaffold, makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application, offering both the theoretical underpinnings and practical guidance for its effective use in the laboratory. As the quest for novel therapeutics continues, the demand for versatile and well-characterized building blocks like this compound will undoubtedly grow, solidifying its place in the modern synthetic chemist's toolbox.

References

-

Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340-437. [Link]

- Google Patents. US4211875A - Preparation of 4-methyl-5-chloromethyl-imidazole.

-

Grygorenko, O. O., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Angewandte Chemie International Edition, 59(47), 20776-20811. [Link]

-

Meanwell, N. A. (Ed.). (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Royal Society of Chemistry. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a privileged scaffold in the design of therapeutic agents.[1][2][3][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by substituted imidazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The Imidazole Core: A Foundation for Diverse Pharmacology

The versatility of the imidazole nucleus lies in its susceptibility to a wide array of chemical modifications.[2] Modern synthetic techniques, such as microwave-assisted synthesis and metal-catalyzed reactions, have facilitated the creation of extensive libraries of substituted imidazole derivatives, each with the potential for unique biological activities.[1][2] These activities span a remarkable range, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][5][6]

Antimicrobial and Antifungal Activity: Disrupting Microbial Defenses

Imidazole derivatives are perhaps most renowned for their potent antimicrobial and antifungal properties.[3][7] A significant number of commercially available antifungal drugs, such as ketoconazole, miconazole, and clotrimazole, are built upon the imidazole scaffold.[7]

Mechanism of Action

The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol.[8][9][10] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane fluidity and integrity, ultimately leading to fungal cell death.[8][10]

In bacteria, imidazole derivatives can exert their effects through various mechanisms, including the disruption of cell membrane integrity, leading to the leakage of essential cellular components.[10][11] Some derivatives have also been shown to inhibit key bacterial enzymes like β-Lactamases, DNA gyrase, and topoisomerase.[11]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have revealed key molecular features that govern the antimicrobial and antifungal potency of imidazole derivatives.[1][2] For instance, the lipophilicity of the molecule, often tuned by introducing different hydrophobic substituents, plays a critical role in its ability to penetrate microbial cell membranes.[12][13] Studies have shown that the nature and position of substituents on the imidazole ring significantly influence the biological activity. For example, electron-withdrawing groups at certain positions can enhance anti-inflammatory activity.[2]

The following diagram illustrates a generalized workflow for conducting SAR studies in drug discovery, a crucial process for optimizing the potency and selectivity of imidazole-based compounds.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Anticancer Activity: Targeting the Hallmarks of Cancer

The imidazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[14][15][16] Imidazole derivatives have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.

Mechanisms of Action

The anticancer effects of imidazole derivatives are diverse and often target specific signaling pathways involved in cancer progression.[14][15] Some of the key mechanisms include:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[15][17] For example, derivatives have been developed to target receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often dysregulated in cancer.[17][18][19]

-

Tubulin Polymerization Inhibition: Certain imidazole derivatives can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]

-

Induction of Apoptosis: Some compounds can induce programmed cell death (apoptosis) in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS).[15]

The diagram below depicts the inhibition of the PI3K/AKT/mTOR pathway, a frequently studied target for imidazole derivatives in cancer therapy.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Substituted imidazole derivatives have also demonstrated significant anti-inflammatory properties.[21][22][23] Their mechanisms of action often involve the modulation of key inflammatory mediators.

Mechanisms of Action

The anti-inflammatory effects of these compounds can be attributed to their ability to:

-

Inhibit Cyclooxygenase (COX) Enzymes: Some derivatives can inhibit COX enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[24]

-

Modulate Inflammatory Cytokines: Imidazole compounds can downregulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β by targeting signaling pathways like NF-κB.[23]

-

Scavenge Reactive Oxygen Species (ROS): Certain derivatives possess antioxidant properties and can scavenge ROS, which are known to contribute to oxidative stress and inflammation.[21][23]

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of substituted imidazole derivatives relies on a variety of well-established in vitro and in vivo assays. The following are detailed protocols for two fundamental assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds (substituted imidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth/medium in the 96-well plates.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth/medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[25]

The following diagram outlines the workflow for MIC determination.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.[25]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (substituted imidazole derivatives) dissolved in DMSO

-